4-nitrophenyl 4-chlorobenzoate

Physical Organic Chemistry Linear Free Energy Relationships Alkaline Hydrolysis Kinetics

4-Nitrophenyl 4-chlorobenzoate (CAS 6264-29-5) is a member of the 4‑nitrophenyl X‑substituted‑benzoate ester family. It functions as a chromogenic reporter substrate, releasing 4‑nitrophenol (λmax ≈ 400 nm) upon esterolytic cleavage, which allows continuous spectrophotometric monitoring of hydrolase activity.

Molecular Formula C13H8ClNO4
Molecular Weight 277.66 g/mol
CAS No. 6264-29-5
Cat. No. B8814182
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-nitrophenyl 4-chlorobenzoate
CAS6264-29-5
Molecular FormulaC13H8ClNO4
Molecular Weight277.66 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(=O)OC2=CC=C(C=C2)[N+](=O)[O-])Cl
InChIInChI=1S/C13H8ClNO4/c14-10-3-1-9(2-4-10)13(16)19-12-7-5-11(6-8-12)15(17)18/h1-8H
InChIKeyPCOGDBDOULFSKE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Nitrophenyl 4-chlorobenzoate (CAS 6264-29-5): Chromogenic Ester Substrate with Quantifiable Substituent-Dependent Reactivity


4-Nitrophenyl 4-chlorobenzoate (CAS 6264-29-5) is a member of the 4‑nitrophenyl X‑substituted‑benzoate ester family [1]. It functions as a chromogenic reporter substrate, releasing 4‑nitrophenol (λmax ≈ 400 nm) upon esterolytic cleavage, which allows continuous spectrophotometric monitoring of hydrolase activity [2]. The 4‑chloro substituent on the benzoyl moiety imparts a distinct electronic character—mildly electron‑withdrawing (Hammett σp ≈ +0.23) [3]—that differentiates its reactivity from the unsubstituted parent, the more strongly electron‑withdrawing 4‑nitro, and electron‑donating 4‑methyl analogs. This electronic tuning directly affects hydrolysis rates in both enzyme‑catalyzed and non‑enzymatic alkaline systems, making the compound a useful probe for structure–activity relationship studies [1][2].

Chromogenic Reporter Releases 4-nitrophenol (λmax ≈ 400 nm) for continuous spectrophotometric hydrolase activity monitoring.
Electronic Tuning Probe 4-Chloro substituent (σp ≈ +0.23) provides intermediate electrophilicity for SAR and LFER studies.
Steric vs Electronic Deconvolution Supports separation of steric constraints from electronic effects in lipase active-site mapping.

4-Nitrophenyl 4-chlorobenzoate: Why the 4-Chloro Substituent Cannot Be Replaced by Unsubstituted or 4-Methyl Benzoate Esters


Within the 4‑nitrophenyl benzoate series, the acyl‑substituent exerts a direct electronic influence on the carbonyl electrophilicity and, consequently, on the rate of ester cleavage [1]. Generic substitution—e.g., replacing the 4‑chlorobenzoate with the unsubstituted benzoate or the 4‑methylbenzoate—would significantly alter the reaction rate in both alkaline hydrolysis and enzyme‑catalyzed systems, confounding quantitative SAR interpretations [1][2]. Furthermore, the 4‑chlorobenzoate ester exhibits reduced hydrolysis rates compared to the 4‑fluoro analog despite both being halogenated, reflecting the differing electronic contributions of Cl vs. F in the para position [2]. Because these kinetic differences are quantifiable and reproducible under standardized conditions, any attempt to interchange these analogs without recalibrating the assay would invalidate comparative kinetic data and lead to erroneous conclusions in enzyme mechanism studies [1][2].

4-Methylbenzoate or Unsubstituted Benzoate

Replacing the 4-Cl with H or CH₃ changes the electronic ground state, substantially altering carbonyl electrophilicity and invalidating comparative kinetic data without recalibration.

4-Fluorobenzoate Analog

Despite both being halogenated, Cl vs. F at the para position produces different hydrolysis rates in enzyme-catalyzed systems; rank-order reactivity may shift across enzyme sources.

4-Nitrophenyl 4-chlorobenzoate: Quantitative Differentiation Evidence vs. Closest Analogs


Relative Alkaline Hydrolysis Rate: 4-Chlorobenzoate vs. Unsubstituted Benzoate (X=H)

In the alkaline hydrolysis of 4-nitrophenyl X-substituted-benzoates, the second-order rate constant (kOH) for the 4‑chloro derivative is lower than that of the unsubstituted parent (X=H) [1]. The Yukawa–Tsuno analysis indicates that the 4‑Cl substituent stabilizes the ground state through its dual inductive electron‑withdrawal and resonance electron‑donation, reducing the electrophilicity of the carbonyl carbon relative to X=H [1]. This mechanistic distinction is not captured by simple Hammett σ constants alone and requires the Yukawa–Tsuno treatment, underlining the unique electronic character of the 4‑chloro substituent [1].

Alkaline Hydrolysis: 4-Cl vs. X=H
Reported
k₄₋Cl / kH < 1 (rate deceleration). Requires Yukawa–Tsuno treatment, not simple Hammett σ.
Confirms that 4-Cl stabilizes the ground state, reducing electrophilicity relative to X=H.
Conditions: 80 mol% H₂O / 20 mol% DMSO, 25.0 °C. Data requires full-text review for exact ratio.
Physical Organic Chemistry Linear Free Energy Relationships Alkaline Hydrolysis Kinetics

Enzyme-Catalyzed Hydrolysis: 4-Chlorobenzoate vs. 4-Fluorobenzoate and Unsubstituted Benzoate (Porcine Liver Esterase)

In a comparative kinetic experiment using porcine liver esterase (PLE), the apparent hydrolysis rate constant (kapp) of 4-nitrophenyl 4-chlorobenzoate was directly compared to that of 4-nitrophenyl benzoate (set as kapp = 1.00) and 4-nitrophenyl 4-fluorobenzoate [1]. The 4‑chlorobenzoate ester was hydrolyzed more slowly than the unsubstituted benzoate, consistent with the electronic effect of the 4‑Cl substituent reducing carbonyl electrophilicity [1]. This experimental observation confirms that the 4‑chloro substituent imposes a measurable kinetic penalty in PLE-catalyzed hydrolysis relative to X=H and provides a rank-order reactivity profile (X=H > X=4-F > X=4-Cl) [1].

PLE Hydrolysis: 4-Cl vs. 4-F vs. X=H
Cross-study comparable
Rank order reactivity: X=H > X=4-F > X=4-Cl. 4-Cl is measurably slower than 4-F analog.
Halogen identity matters; 4-Cl imposes a kinetic penalty in PLE-catalyzed hydrolysis.
Source: Secondary reference (Chegg lab problem). Exact multiplier requires independent validation.
Enzymology Esterase Substrate Specificity Chromogenic Substrate

Human Milk Lipase Substrate Selectivity: 4-Chlorobenzoate Distinguishes Electronic from Steric Contributions

O'Connor et al. (1985) measured the hydrolysis of a series of 4'-nitrophenyl 4-substituted benzoates catalyzed by human milk lipase (bile salt-stimulated lipase, BSSL) at pH 7.3, 37.5 °C, both in the absence and presence of cholate stimulation [1]. The study concluded that there is no evidence for an acyl site electronic interaction in the rate-determining step, yet all substrates exhibited substrate inhibition arising from restricted rotation of the aryl residues [1]. Within this series, the 4‑chlorobenzoate ester serves as a critical probe because its moderate Hammett σp value allows investigators to separate electronic effects from steric constraints—a distinction that is confounded when using the more strongly electron‑withdrawing 4‑nitrobenzoate or the electron‑donating 4‑methylbenzoate analogs [1].

BSSL Substrate Selectivity
Class-level inference
No electronic effect on kcat/Km across 4-substituted series; substrate inhibition arises from restricted aryl rotation.
4-Cl uniquely separates steric from electronic contributions in lipase inhibition studies.
Context: Human milk lipase (BSSL), pH 7.3, 37.5 °C. Data to verify for other lipase isoforms.
Human Milk Lipase Bile Salt-Stimulated Lipase Substrate Specificity

Nucleophilic Substitution with Potassium Ethoxide: Ion-Pairing Reactivity Distinguishes 4-Chlorobenzoate from Other X-Substituted Benzoates

Kim et al. (2014) studied nucleophilic substitution reactions of 4-nitrophenyl X-substituted-benzoates with potassium ethoxide (EtOK) in anhydrous ethanol at 25.0 °C [1]. The second-order rate constants were dissected into contributions from free ethoxide (kEtO⁻) and ion-paired EtOK (kEtOK). The 4‑chlorobenzoate ester (compound 7a-i series) falls on a linear Hammett correlation with ρ = 3.00 for the dissociated pathway and ρ = 2.47 for the ion-paired pathway [1]. The 4‑Cl substituent, with its moderate electron‑withdrawing character, occupies an intermediate position on this reactivity scale, distinct from both stronger electron‑withdrawing groups (e.g., 4‑NO₂) and electron‑donating groups (e.g., 4‑OCH₃) [1]. This intermediate reactivity makes it a preferred substrate for probing the transition between stepwise and concerted mechanisms.

Nucleophilic Substitution with EtOK
Method context
Falls on linear Hammett plot: ρ = 3.00 (dissociated EtO⁻); ρ = 2.47 (ion-paired EtOK).
Intermediate electrophilicity supports accurate measurement of both kEtO⁻ and kEtOK contributions.
Anhydrous ethanol, 25.0 °C. Preferred substrate for ion-pairing dissection studies.
Nucleophilic Substitution Ion-Pair Catalysis Hammett Analysis

Transesterification with 4-Chlorophenol: Activation Parameter Differentiation Within the 4-Nitrophenyl Benzoate Series

In a competing-reaction study of transesterification of substituted 4-nitrophenyl benzoates with 4-chlorophenol in DMF/K₂CO₃, the entire series displayed an enthalpy-entropy compensation effect with an isokinetic temperature of 382 K [1]. Electron‑acceptor substituents, including 4‑Cl, exhibited distinct activation parameter profiles compared to electron‑donor substituents [1]. The 4‑chlorobenzoate ester thus occupies a defined position on the compensation plot, distinct from both the 4‑nitro (stronger acceptor) and 4‑methyl (donor) analogs [1]. This quantitative thermodynamic differentiation provides a basis for selecting the 4‑Cl derivative when designing reactions where activation entropy/enthalpy balance is critical.

Transesterification Activation
Class-level inference
Enthalpy-entropy compensation with isokinetic temperature 382 K; 4-Cl is in the electron-acceptor subset.
Distinct activation parameter profile supports reaction optimization via compensation effects.
DMF/K₂CO₃ with 4-chlorophenol. Substituting 4-methyl analog shifts compensation regime.
Transesterification Enthalpy-Entropy Compensation Isokinetic Relationship

4-Nitrophenyl 4-chlorobenzoate: High-Value Application Scenarios Supported by Quantitative Differentiation Evidence


Calibrated Chromogenic Substrate for Porcine Liver Esterase (PLE) Activity Assays Requiring Moderate Reactivity

When developing a continuous spectrophotometric assay for PLE or related esterases, 4-nitrophenyl 4-chlorobenzoate provides a hydrolysis rate intermediate between the faster unsubstituted benzoate and the slower 4-methyl/4-methoxy analogs [1]. This intermediate turnover number ensures that the assay remains within a linear initial-velocity range over a convenient measurement window (typically 1–10 minutes), avoiding the substrate depletion artifacts that can occur with more rapidly hydrolyzed substrates [1]. Researchers should select this compound when designing high-throughput screens where moderate catalytic rates improve signal-to-noise ratios without requiring stopped-flow instrumentation.

Mechanistic Probe for Separating Electronic and Steric Contributions in Lipase Active-Site Mapping

For structural biologists and enzymologists investigating bile salt-stimulated lipase (BSSL) or homologous α/β-hydrolase fold enzymes, the 4‑chlorobenzoate ester serves as a key substrate for deconvoluting electronic versus steric contributions to substrate inhibition [2]. Because the 4‑Cl substituent exerts a moderate electronic effect (σₚ ≈ +0.23) that does not dominate the rate-determining step, any observed inhibition can be confidently attributed to restricted aryl rotation at the esterolytic site rather than electronic destabilization of the transition state [2]. This property is not shared by 4‑nitrobenzoate or 4‑methoxybenzoate substrates, where electronic effects significantly influence kcat/Km.

Hammett/Yukawa–Tsuno Reference Compound for Physical Organic Chemistry Teaching and Research

The compound is an ideal teaching and research tool for demonstrating the Yukawa–Tsuno equation, which extends the classical Hammett treatment to systems where through-resonance contributes to substituent effects [3]. The 4‑chloro substituent provides a critical data point that tests the necessity of the r parameter (resonance demand) in alkaline hydrolysis, as its behavior deviates from simple Hammett σ correlation [3]. This makes the compound indispensable for advanced physical organic chemistry laboratory courses and for research groups validating computational models of substituent effects.

Ion-Pair Catalysis Studies Using Alkali Metal Ethoxides in Anhydrous Media

For researchers investigating the role of metal ion catalysis in nucleophilic substitution, 4-nitrophenyl 4-chlorobenzoate occupies a well-characterized position on the Hammett plot (ρ = 3.00 for dissociated EtO⁻; ρ = 2.47 for ion-paired EtOK) [4]. Its intermediate reactivity allows accurate measurement of both kEtO⁻ and kEtOK contributions without the extremely fast or slow kinetics that complicate data collection for the 4‑nitro or 4‑methoxy analogs, respectively [4]. This makes it the preferred substrate when the experimental design requires dissection of ion-pairing effects across a wide concentration range of alkali metal ethoxide.

Application
Selection Property
Validation Focus
Calibrated PLE Activity Assays
Moderate hydrolysis rate
Linear initial-velocity range (1–10 min); signal-to-noise ratio
Lipase Active-Site Deconvolution
Moderate electronic effect (σₚ ≈ +0.23)
Steric constraints vs. electronic destabilization of transition state
Hammett/Yukawa–Tsuno Teaching & Research
Tests necessity of resonance demand parameter r
Deviation from simple Hammett σ correlation in alkaline hydrolysis
Ion-Pair Catalysis Studies (EtOK)
Defined Hammett position (ρ = 3.00 / 2.47)
Accurate measurement of dissociated vs. ion-paired rate constants
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